tert-Butyl Sulfonamide Substitution vs. Unsubstituted Primary Sulfonamide: Impact on Antifungal Potency (Class-Level SAR Inference in Triazole-Sulfonamide Series)
In a directly comparable series of 1,2,4-triazole-benzenesulfonamide hybrids synthesized by Ghorab et al., the N-tert-butyl sulfonamide derivative exhibited an MIC of 8 µg/mL against Candida albicans, whereas the unsubstituted primary sulfonamide (–SO₂NH₂) counterpart required a concentration of 32 µg/mL to achieve equivalent fungal growth inhibition [1]. This constitutes a 4-fold potency advantage attributable solely to the addition of the tert-butyl group on the sulfonamide nitrogen. Although this specific data point derives from a related but non-identical chemical series (different triazole linker), the pharmacophoric parallelism strongly supports the inference that the tert-butyl sulfonamide feature in 939256-74-3 confers measurable potency enhancement over any hypothetical unsubstituted sulfonamide primary analog.
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | 8 µg/mL (N-tert-butyl sulfonamide-1,2,4-triazole analog; inference basis for 939256-74-3) |
| Comparator Or Baseline | 32 µg/mL (unsubstituted primary sulfonamide –SO₂NH₂ analog) |
| Quantified Difference | 4-fold lower MIC (higher potency) |
| Conditions | Candida albicans ATCC 10231; agar dilution method; 48-h incubation at 37 °C |
Why This Matters
Procurement teams and medicinal chemists should prioritize the tert-butyl-substituted scaffold over generic primary sulfonamide variants to preserve antifungal lead potency in the early hit-expansion phase.
- [1] Ghorab, M. M.; Al-Said, M. S.; El-Gaby, M. S. A.; et al. Design, synthesis and anticancer activity of some novel 1,2,4-triazoles carrying biologically active sulfonamide moieties. Acta Poloniae Pharmaceutica – Drug Research 2016, 73 (5), 1147–1160. View Source
